![molecular formula C13H11N B15200632 4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
4-Methylpyrrolo[1,2-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyrrolo[1,2-a]quinoline is a heterocyclic compound characterized by a fused pyrrole and quinoline ring system with a methyl group at the 4-position.
Vorbereitungsmethoden
The synthesis of 4-Methylpyrrolo[1,2-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of lepidine (4-methylquinoline) with phenacyl bromides in acetone to form quaternary salts, which are then treated with electron-deficient ethyl propiolate or dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent . This reaction yields ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates .
Analyse Chemischer Reaktionen
4-Methylpyrrolo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form, potentially altering its biological activity.
Common reagents used in these reactions include potassium carbonate, DMF, and various bromides and propiolates . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Methylpyrrolo[1,2-a]quinoline involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
4-Methylpyrrolo[1,2-a]quinoline is part of a broader class of pyrroloquinoline derivatives, which include compounds like:
Pyrrolo[1,2-a]quinoline: The parent compound without the methyl group at the 4-position.
5,6-Benzopyrrocoline: Another fused heterocyclic compound with similar structural features.
Compared to these similar compounds, this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H11N |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-methylpyrrolo[1,2-a]quinoline |
InChI |
InChI=1S/C13H11N/c1-10-9-11-5-2-3-6-13(11)14-8-4-7-12(10)14/h2-9H,1H3 |
InChI-Schlüssel |
ONLTYGMRGNQNFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2N3C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



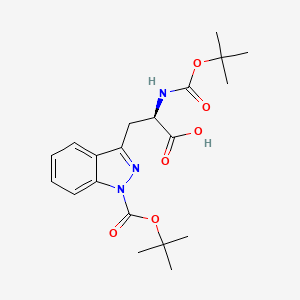
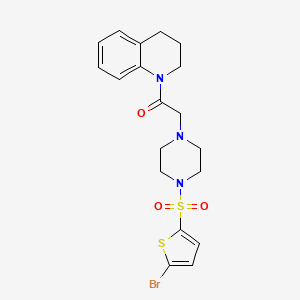
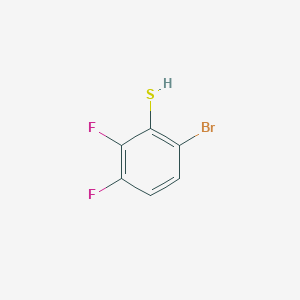
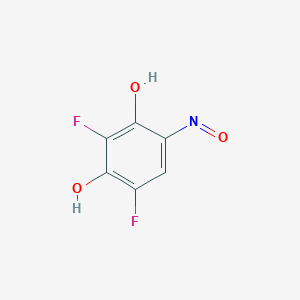
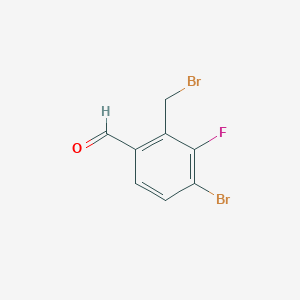
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
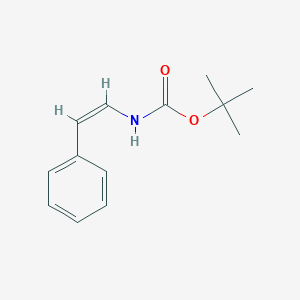
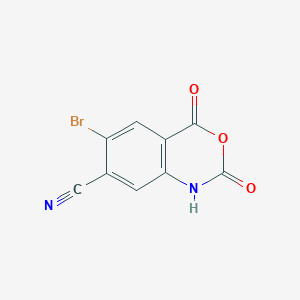
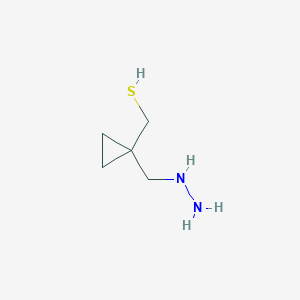
methanone](/img/structure/B15200630.png)
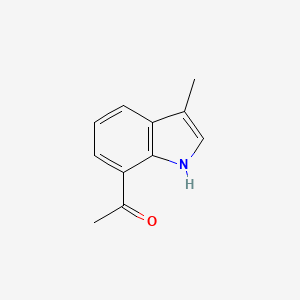
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)

